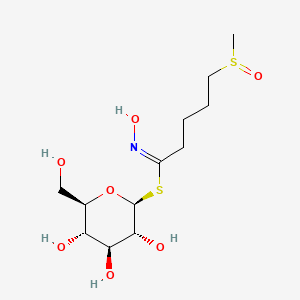
Desulfo-glucoraphanin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desulfo-glucoraphanin is a derivative of glucoraphanin, a glucosinolate found in cruciferous vegetables such as broccoli, cabbage, and kale. Glucosinolates are sulfur-containing compounds known for their potential health benefits, including anticancer properties. This compound is formed when the sulfate group is removed from glucoraphanin, making it a key intermediate in the study of glucosinolate metabolism and bioactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Desulfo-glucoraphanin can be synthesized through the desulfation of glucoraphanin. This process typically involves the use of sulfatase enzymes, which catalyze the removal of the sulfate group from glucoraphanin. The reaction is usually carried out under mild conditions, such as at room temperature and neutral pH, to preserve the integrity of the compound .
Industrial Production Methods: In an industrial setting, this compound can be produced by extracting glucoraphanin from cruciferous vegetables, followed by enzymatic desulfation. The extraction process often involves the use of solvents such as methanol or water, and the desulfation is carried out using purified sulfatase enzymes. This method ensures a high yield of this compound while maintaining its bioactivity .
Analyse Des Réactions Chimiques
Types of Reactions: Desulfo-glucoraphanin undergoes various chemical reactions, including hydrolysis, reduction, and substitution. One of the primary reactions is hydrolysis, where this compound is converted into its active form, sulforaphane, by the enzyme myrosinase .
Common Reagents and Conditions: The hydrolysis of this compound to sulforaphane typically requires the presence of myrosinase, which is naturally found in cruciferous vegetables. The reaction is carried out under mild conditions, such as at room temperature and neutral pH .
Major Products Formed: The major product formed from the hydrolysis of this compound is sulforaphane, a potent isothiocyanate known for its anticancer and antimicrobial properties .
Applications De Recherche Scientifique
Desulfo-glucoraphanin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a model compound to study the metabolism and bioactivity of glucosinolates. Researchers investigate its chemical properties and reactions to understand the mechanisms underlying its health benefits .
Biology: In biology, this compound is studied for its role in plant defense mechanisms. It is known to be involved in the plant’s response to herbivory and pathogen attack, making it a valuable compound for understanding plant biology and ecology .
Medicine: In medicine, this compound is of great interest due to its potential anticancer properties. Studies have shown that its hydrolysis product, sulforaphane, can induce apoptosis in cancer cells and inhibit tumor growth. This makes this compound a promising compound for cancer prevention and therapy .
Industry: In the industrial sector, this compound is used in the production of functional foods and dietary supplements. Its health benefits, particularly its anticancer properties, make it a valuable ingredient in products aimed at promoting health and wellness .
Mécanisme D'action
The mechanism of action of desulfo-glucoraphanin primarily involves its conversion to sulforaphane by the enzyme myrosinase. Sulforaphane exerts its effects through various molecular pathways, including the activation of the Nrf2 pathway, which regulates the expression of antioxidant and detoxification enzymes. This leads to the detoxification of carcinogens and protection against oxidative stress .
Comparaison Avec Des Composés Similaires
Desulfo-glucoraphanin is similar to other glucosinolates, such as glucoraphanin, sinigrin, and glucobrassicin. it is unique in its ability to be converted to sulforaphane, a compound with potent anticancer properties. Other glucosinolates, such as sinigrin, are converted to different isothiocyanates, which may have varying degrees of bioactivity .
List of Similar Compounds:- Glucoraphanin
- Sinigrin
- Glucobrassicin
- Glucoerucin
- Gluconasturtiin
Propriétés
Formule moléculaire |
C12H23NO7S2 |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-N-hydroxy-5-methylsulfinylpentanimidothioate |
InChI |
InChI=1S/C12H23NO7S2/c1-22(19)5-3-2-4-8(13-18)21-12-11(17)10(16)9(15)7(6-14)20-12/h7,9-12,14-18H,2-6H2,1H3/b13-8+/t7-,9-,10+,11-,12+,22?/m1/s1 |
Clé InChI |
UYHMVWFYYZIVOP-GKTYXXQISA-N |
SMILES isomérique |
CS(=O)CCCC/C(=N\O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES canonique |
CS(=O)CCCCC(=NO)SC1C(C(C(C(O1)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



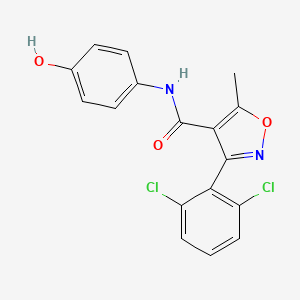
![Spiro[bicyclo[2.2.1]heptane-2,3-oxetane], 3-methyl-(9CI)](/img/structure/B13822459.png)
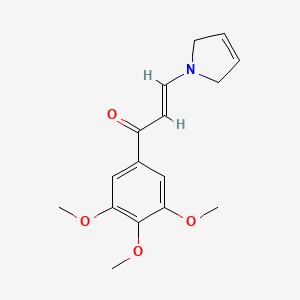
![5-Amino-5-oxo-2-[phenylmethoxycarbonyl-(triphenylmethyl)amino]pentanoic acid](/img/structure/B13822468.png)
![(5S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene;(5S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B13822474.png)
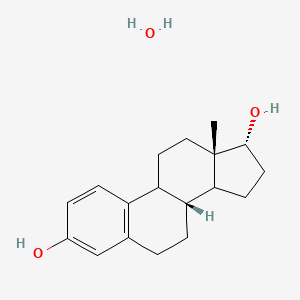
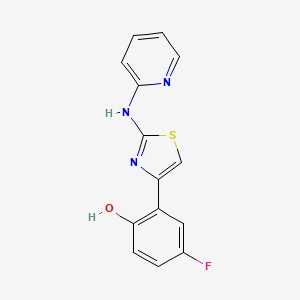
![(3aR,8aR)-4,4,8,8-Tetrakis[3,5-bis(1-methylethyl)phenyl]tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B13822489.png)

![4H-Imidazo[1,5,4-DE]quinoxalin-5(6H)-one](/img/structure/B13822503.png)

![1-[[(Z)-(5-bromoindol-3-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B13822514.png)
![Bis[2-(2-hydroxymethylethoxy)methylethyl]phosphonate](/img/structure/B13822519.png)
